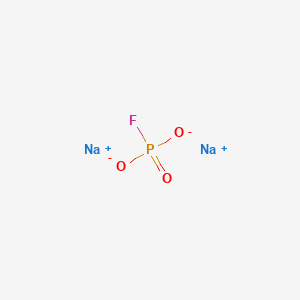

Monofluorophosphate de sodium

Vue d'ensemble

Description

Applications De Recherche Scientifique

Sodium fluorophosphate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical syntheses and reactions.

Biology: Sodium fluorophosphate is studied for its effects on biological systems, particularly in dental health.

Medicine: It is a key ingredient in dental care products to prevent cavities and promote oral health.

Mécanisme D'action

Le principal mécanisme d’action du fluorophosphate de sodium dans les soins dentaires est la libération d’ions fluorure lors de l’hydrolyse. Ces ions fluorure interagissent avec l’hydroxyapatite de l’émail dentaire, formant de la fluorapatite, qui est plus résistante aux attaques acides des bactéries. Ce processus contribue à la reminéralisation de l’émail dentaire et à la prévention de la formation de caries dentaires .

Composés similaires :

Fluorure de sodium (NaF) : Une source courante de fluorure dans les produits dentaires, fournissant des ions fluorure pour la reminéralisation de l’émail.

Fluorure stanneux (SnF₂) : Un autre composé fluoré utilisé dans les dentifrices, connu pour ses propriétés antibactériennes et sa capacité à réduire la sensibilité dentaire.

Comparaison :

Fluorure de sodium vs. Fluorophosphate de sodium : Les deux composés fournissent des ions fluorure, mais le fluorophosphate de sodium est préféré dans certaines formulations en raison de son arrière-goût légèrement moins prononcé et de sa meilleure stabilité dans certaines formulations de dentifrices.

Fluorure stanneux vs. Fluorophosphate de sodium : Le fluorure stanneux offre des avantages supplémentaires tels que des propriétés antibactériennes et une réduction de la sensibilité, tandis que le fluorophosphate de sodium se concentre principalement sur la prévention des caries et la reminéralisation de l’émail.

Le fluorophosphate de sodium se distingue par ses propriétés équilibrées, ce qui en fait un composé polyvalent et efficace dans les soins dentaires et d’autres applications.

Analyse Biochimique

Biochemical Properties

Sodium monofluorophosphate functions as a source of fluoride via the following hydrolysis reaction: PO3F2− + OH− → HPO42− + F− . Fluoride protects tooth enamel from attack by bacteria that cause dental caries (cavities) .

Cellular Effects

Sodium monofluorophosphate is used as a fluoride anticaries agent to prevent and treat dental cavities . It helps to remineralize dental decay and tooth enamel, penetrates tooth enamel to help restore weak areas, and prevents tooth decay from occurring in the first place .

Molecular Mechanism

Sodium monofluorophosphate is produced industrially by the reaction of sodium fluoride with sodium metaphosphate: NaPO3 + NaF → Na2PO3F . The process involves scission of a pyrophosphate bond, analogous to hydrolysis . Sodium monofluorophosphate can also inhibit the S. mutans ADP-glucose pyrophosphorylase (EC 2.7.7.27), which catalyzes the key step in IPS biosynthesis .

Temporal Effects in Laboratory Settings

It is known that Sodium monofluorophosphate is stable under normal conditions .

Dosage Effects in Animal Models

The probable toxic dose (PTD) of fluoride has been stipulated to be 5 mg/kg of body mass (BM) . This PTD value represents the minimal dose that may provoke serious or life-threatening signs and symptoms .

Metabolic Pathways

Sodium monofluorophosphate is involved in the metabolic pathway of fluoride. It functions as a source of fluoride via the hydrolysis reaction mentioned above .

Transport and Distribution

It is known that Sodium monofluorophosphate is water-soluble , which suggests that it can be distributed in the body through the bloodstream.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le fluorophosphate de sodium est généralement synthétisé en faisant réagir du fluorure de sodium avec du métaphosphate de sodium. La réaction peut être représentée par :

NaPO3+NaF→Na2PO3F

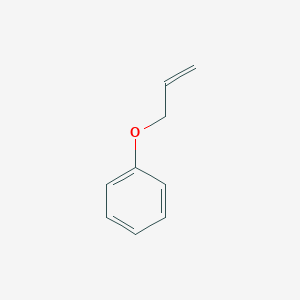

Ce processus implique la scission d’une liaison pyrophosphate, analogue à l’hydrolyse {_svg_2}.

Méthodes de production industrielle : Dans les milieux industriels, le fluorophosphate de sodium est produit en traitant le pyrophosphate tétrasodique ou le phosphate disodique avec du fluorure d’hydrogène. Les conditions de réaction impliquent généralement des températures contrôlées pour garantir la réaction complète et la pureté élevée du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le fluorophosphate de sodium subit diverses réactions chimiques, notamment :

Hydrolyse : En solutions aqueuses, le fluorophosphate de sodium s’hydrolyse pour libérer des ions fluorure et des ions phosphate.

Réactions de substitution : Il peut participer à des réactions de substitution où l’atome de fluor est remplacé par d’autres halogènes ou groupes fonctionnels.

Réactifs et conditions courantes :

Hydrolyse : L’eau est le principal réactif et la réaction se produit dans des conditions ambiantes.

Substitution : Des réactifs tels que les halogènes (chlore, brome) ou d’autres nucléophiles peuvent être utilisés dans des conditions contrôlées pour obtenir la substitution.

Principaux produits :

Hydrolyse : Les principaux produits sont les ions fluorure et les ions phosphate.

Substitution : Les produits dépendent du substituant utilisé, ce qui donne divers dérivés du fluorophosphate.

4. Applications de la recherche scientifique

Le fluorophosphate de sodium a un large éventail d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses synthèses et réactions chimiques.

Biologie : Le fluorophosphate de sodium est étudié pour ses effets sur les systèmes biologiques, en particulier en matière de santé dentaire.

Médecine : Il est un ingrédient clé des produits de soins dentaires pour prévenir les caries et promouvoir la santé buccale.

Comparaison Avec Des Composés Similaires

Sodium Fluoride (NaF): A common fluoride source in dental products, providing fluoride ions for enamel remineralization.

Stannous Fluoride (SnF₂): Another fluoride compound used in toothpaste, known for its antibacterial properties and ability to reduce dental sensitivity.

Comparison:

Sodium Fluoride vs. Sodium Fluorophosphate: Both compounds provide fluoride ions, but sodium fluorophosphate is preferred in some formulations due to its slightly less aftertaste and better stability in certain toothpaste formulations.

Stannous Fluoride vs. Sodium Fluorophosphate: Stannous fluoride offers additional benefits such as antibacterial properties and sensitivity reduction, whereas sodium fluorophosphate primarily focuses on cavity prevention and enamel remineralization.

Sodium fluorophosphate stands out due to its balanced properties, making it a versatile and effective compound in dental care and other applications.

Propriétés

Numéro CAS |

10163-15-2 |

|---|---|

Formule moléculaire |

FH2NaO3P |

Poids moléculaire |

122.976 g/mol |

Nom IUPAC |

disodium;fluoro-dioxido-oxo-λ5-phosphane |

InChI |

InChI=1S/FH2O3P.Na/c1-5(2,3)4;/h(H2,2,3,4); |

Clé InChI |

PRVAPUQJIWBZPW-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])F.[Na+].[Na+] |

SMILES canonique |

OP(=O)(O)F.[Na] |

Key on ui other cas no. |

10163-15-2 7631-97-2 |

Description physique |

White powder; [Pfaltz and Bauer MSDS] |

Pictogrammes |

Irritant |

Numéros CAS associés |

15181-43-8 (Parent) |

Synonymes |

ammonium monofluorophosphate calcium fluorophosphate calcium monofluorophosphate fluorophosphate fluorophosphate hydrate, calcium salt fluorophosphate, barium salt fluorophosphate, calcium salt fluorophosphate, diammonium salt fluorophosphate, disodium salt fluorophosphate, monoammonium salt fluorophosphate, potassium salt fluorophosphate, sodium salt fluorophosphate, tin salt fluorophosphate, vanadium salt Mono-Tridin monofluorophosphate Na-MFP sodium monofluorophosphate |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

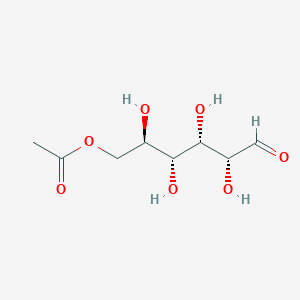

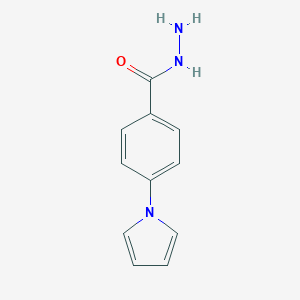

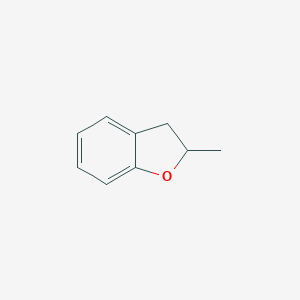

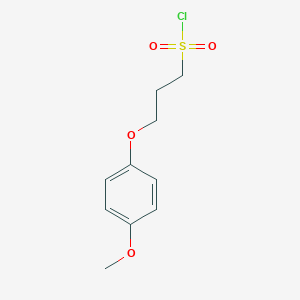

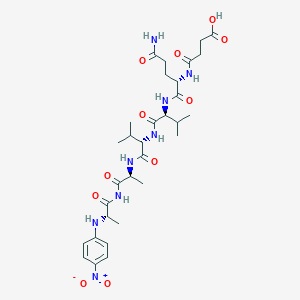

Feasible Synthetic Routes

A: Sodium monofluorophosphate (Na2FPO3) acts as a source of fluoride ions (F-), which play a crucial role in caries prevention. [, , , , , ] The fluoride ions interact with hydroxyapatite (the main mineral component of teeth) in multiple ways:

- Inhibition of demineralization: Fluoride ions reduce the solubility of enamel in acidic environments, thus protecting teeth from the demineralization process that leads to caries formation. [, , , ]

- Enhancement of remineralization: Fluoride ions promote the remineralization of enamel by facilitating the deposition of calcium and phosphate ions into the tooth structure, repairing early-stage lesions. [, , , ]

A: Yes, research shows that combining Sodium monofluorophosphate with agents like arginine, calcium carbonate, and xylitol can enhance its caries-preventive benefits. [, , , , ] For example, a study demonstrated that a dentifrice containing Sodium monofluorophosphate, arginine, and calcium carbonate exhibited superior remineralization of acid-softened enamel compared to a dentifrice with Sodium monofluorophosphate alone. [] Similarly, the addition of xylitol to a Sodium monofluorophosphate dentifrice was shown to significantly reduce caries increment compared to the dentifrice without xylitol. []

ANone: * Molecular formula: Na2FPO3* Molecular weight: 143.95 g/mol

A: While proposed as a potential corrosion inhibitor in concrete, Sodium monofluorophosphate's effectiveness is limited by its decomposition in the alkaline environment of concrete. [] It reacts with calcium ions present in the concrete pore solution, forming calcium phosphate and calcium fluoride, both of which have limited corrosion inhibition properties. [] This decomposition significantly restricts its penetration depth and achievable concentration around reinforcing bars, hindering its ability to effectively inhibit corrosion. []

ANone: The provided research abstracts do not delve into the catalytic properties or applications of Sodium monofluorophosphate. The primary focus of these studies is its use in oral care products and its potential as a corrosion inhibitor.

A: Sodium monofluorophosphate, commonly used in osteoporosis treatment, is absorbed from the gastrointestinal tract and subsequently hydrolyzed into fluoride and orthophosphate ions. [] This hydrolysis primarily occurs in the intestinal mucosa and the liver, facilitated by enzymes known as monofluorophosphateases (MFPases). [] Interestingly, while alkaline phosphatase exhibits MFPase activity, acid phosphatase does not. []

A: Extensive clinical trials, some spanning 3 years, have been conducted to assess the effectiveness of Sodium monofluorophosphate and Sodium fluoride dentifrices in preventing caries. [, , ] These studies, adhering to the guidelines established by organizations like the American Dental Association, have consistently demonstrated that Sodium monofluorophosphate dentifrices offer comparable anticaries efficacy to Sodium fluoride dentifrices. [, , ] This equivalence in performance suggests that both compounds, when incorporated into dentifrices, can effectively contribute to oral health by reducing caries formation.

A: Sodium monofluorophosphate, often combined with other agents like potassium nitrate, has demonstrated efficacy in reducing dentin hypersensitivity. [, , ] Studies using subjective pain scales like the Visual Analogue Scale (VAS) have shown significant improvements in sensitivity after using dentifrices containing these agents. [, , ] Notably, a dentifrice with 5% potassium nitrate and 1500 ppm Sodium monofluorophosphate in a precipitated calcium carbonate base significantly reduced both tactile and thermal sensitivity compared to a placebo dentifrice. []

ANone: The provided research abstracts do not discuss the use of specific biomarkers for predicting Sodium monofluorophosphate efficacy, monitoring treatment response, or identifying potential adverse effects.

A: Several analytical methods have been employed to determine Sodium monofluorophosphate content in toothpaste. [, , ]

- Quantitative 19F-NMR: This method offers a rapid, direct, and environmentally friendly approach for quantifying Sodium monofluorophosphate in toothpaste. [] It provides the advantage of being highly specific and avoids complex sample preparation procedures.

- Ion chromatography: This technique enables the simultaneous determination of both potassium nitrate and Sodium monofluorophosphate in dentifrices. [] It involves separating these components using an ion-exchange column and quantifying them based on their conductivity.

- Colorimetric methods: After removing interfering substances like orthophosphate and metaphosphate, colorimetric methods, such as those utilizing the bleaching of colored ferric complexes by fluoride ions, can be used to determine free fluoride, which can be related back to Sodium monofluorophosphate content. []

ANone: The provided research abstracts primarily focus on the clinical applications and efficacy of Sodium monofluorophosphate. There is limited information regarding its environmental impact and degradation pathways.

A: The research on Sodium monofluorophosphate transcends disciplinary boundaries, finding applications in diverse fields such as dentistry, material science, and pharmacology. [, , , , ]

- Dentistry: Studies on Sodium monofluorophosphate have significantly advanced our understanding of caries prevention, remineralization of enamel, and management of dentin hypersensitivity. [, , , , , , , , , ]

- Material science: Research exploring Sodium monofluorophosphate as a corrosion inhibitor in concrete has provided valuable insights into its chemical stability and interactions in alkaline environments. [, ] Although its limitations have been identified, these findings contribute to the development of more effective corrosion prevention strategies in construction.

- Pharmacology: Investigations into the use of Sodium monofluorophosphate for treating osteoporosis have expanded our knowledge of its pharmacokinetic properties, including absorption, metabolism, and potential for adverse effects. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Amino-6-nitropyridin-2-YL)amino]ethanol](/img/structure/B49815.png)

![S-Methyl 2-[3-[(1R)-1-[(7R,10R,13R,17R)-7-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]octan-1-yl]ethanethioate](/img/structure/B49833.png)

![[2-(BUT-3-EN-1-YL)PHENYL]METHANOL](/img/structure/B49838.png)

![(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B49845.png)

![Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde](/img/structure/B49849.png)